N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, sulfonyl, and nitrobenzamide
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOQGSRHRWZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their sulfonylation and subsequent coupling with 4-nitrobenzamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzamide moiety can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzamide: Contains a methyl group instead of a nitro group.
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-chlorobenzamide: Features a chlorine atom instead of a nitro group.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in various redox reactions and influence the compound’s interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide is a synthetic compound characterized by a complex structure that includes a furan ring, thiophene sulfonyl group, and a nitrobenzamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of 471.55 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the furan and thiophene groups followed by their coupling with the nitrobenzamide moiety. This complexity in synthesis is indicative of the compound's unique structure and potential reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit bacterial growth effectively. Preliminary studies on this compound suggest it may possess similar antimicrobial effects against various pathogens.
Anticancer Activity
The anticancer potential of this compound is supported by studies demonstrating that compounds featuring nitrobenzamide groups can induce apoptosis in cancer cells. A study focusing on structurally related compounds found that they inhibit cell proliferation and promote cell death in human cancer cell lines, suggesting that this compound may also exhibit these properties.
Anti-inflammatory Activity
In vitro assays have indicated that compounds containing thiophene and furan moieties can reduce pro-inflammatory cytokine production. This suggests that this compound may be effective in modulating inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several furan and thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Screening : In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds analogous to this compound showed IC50 values below 20 µM, indicating potent anticancer activity.
- Inflammation Model : In a murine model of inflammation, administration of related compounds resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting their potential as anti-inflammatory agents.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonation | Thiophene-2-sulfonyl chloride, DCM, 0°C | 60–75% | |
| Amide Coupling | EDCI, DMAP, DMF, RT | 70–85% | |
| Purification | Column chromatography (hexane:EtOAc = 3:1) | >95% purity |
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign signals for furan (δ 6.2–7.4 ppm), thiophene-sulfonyl (δ 7.5–8.1 ppm), and benzamide protons (δ 8.0–8.3 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 435.05) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced Tip: For conformational analysis, compare solid-state (X-ray crystallography) and solution (NMR) data to detect polymorphism .
How can researchers resolve contradictions in reported biological activities of similar sulfonyl-containing benzamide derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or structural variations. To address this:
Standardized Assays: Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols) .
Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., nitro vs. methoxy groups) and compare bioactivity .
Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., thiophene-sulfonyl groups enhance antibacterial activity) .
Example: A 2024 study found that replacing the 4-nitro group with methoxy reduced antibacterial efficacy by 40%, highlighting the nitro group’s role .
What computational methods are employed to predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding modes to enzymes (e.g., bacterial dihydrofolate reductase) using PDB structures .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Case Study: Docking simulations revealed hydrogen bonding between the sulfonyl group and Arg52 residue in E. coli DHFR, corroborating experimental IC₅₀ values .
How do variations in substituents (e.g., nitro vs. methoxy groups) on the benzamide core influence the compound's electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂): Increase electrophilicity of the benzamide carbonyl, enhancing reactivity in nucleophilic substitutions .
- Electron-Donating Groups (OCH₃): Reduce oxidation potential but improve solubility in polar solvents .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Hammett σ Value | Solubility (mg/mL) | Reactivity with Amines |
|---|---|---|---|
| NO₂ | +0.78 | 1.2 | High |
| OCH₃ | -0.27 | 4.8 | Moderate |
Reference: Comparative DFT studies show nitro groups lower the LUMO energy by 1.2 eV, facilitating electron transfer .
What strategies are recommended for analyzing reaction intermediates during synthesis?
Methodological Answer:
- TLC Monitoring: Use silica plates with UV visualization to track intermediate formation (e.g., Rf = 0.3 for sulfonated intermediate) .
- In-Situ IR Spectroscopy: Detect transient species (e.g., acyl intermediates) in flow reactors .
- LC-MS: Identify byproducts (e.g., over-sulfonated derivatives) with m/z >500 .
Advanced Tip: Quench aliquots at timed intervals and analyze via NMR to map reaction pathways .
How should researchers interpret conflicting crystallographic data regarding the compound's conformation in solid-state vs. solution?
Methodological Answer:
- X-ray Crystallography (SHELXL): Resolve solid-state conformation (e.g., planar benzamide core) .
- Solution NMR (NOESY): Detect flexible regions (e.g., rotation around the ethyl linker) .
Resolution: Discrepancies often arise from crystal packing forces. Compare multiple crystal forms (polymorphs) and perform variable-temperature NMR to assess dynamic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
